4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
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Overview
Description
4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tetrahydrofuran ring, a triazole ring, and a hydrosulfide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihydroxybutane under acidic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with an appropriate nitrile or amidine under reflux conditions.
Coupling of the Tetrahydrofuran and Triazole Rings: The two rings are coupled together using a suitable linker, such as a halogenated alkane, under basic conditions.
Introduction of the Hydrosulfide Group: The hydrosulfide group is introduced by reacting the coupled product with hydrogen sulfide gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole ring.
Substitution: The hydrosulfide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The hydrosulfide group can form covalent bonds with thiol groups in proteins, leading to the modulation of their function. The compound may also interfere with cellular pathways, such as signal transduction or metabolic processes, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares similarities with other triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-10-6(8-9-7(10)12)5-3-2-4-11-5/h5H,2-4H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUJFCTXMGDVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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